molecular formula C8H14 B14585362 1-Ethyl-2-(propan-2-ylidene)cyclopropane CAS No. 61558-33-6

1-Ethyl-2-(propan-2-ylidene)cyclopropane

Cat. No.: B14585362
CAS No.: 61558-33-6
M. Wt: 110.20 g/mol
InChI Key: IKXUNIYKJZZLBT-UHFFFAOYSA-N
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Description

1-Ethyl-2-(propan-2-ylidene)cyclopropane is a cycloalkane derivative characterized by a three-membered ring structure with an ethyl group and a propan-2-ylidene group attached. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single-bonded to other atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(propan-2-ylidene)cyclopropane can be synthesized through the reaction of carbenes with alkenes. Carbenes, such as dichlorocarbene, are highly reactive species that can add to double bonds in alkenes to form cyclopropane rings . The reaction typically involves the generation of carbenes in situ from reagents like chloroform and potassium hydroxide .

Industrial Production Methods: Industrial production of cyclopropane derivatives often involves the use of photochemical or radical-initiated processes. For example, a photocatalytically generated radical can add to a homoallylic tosylate, followed by reduction and intramolecular substitution to form the cyclopropane ring .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(propan-2-ylidene)cyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-2-(propan-2-ylidene)cyclopropane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(propan-2-ylidene)cyclopropane involves its interaction with molecular targets through its strained ring structure. The high reactivity of the cyclopropane ring allows it to participate in various chemical reactions, including ring-opening reactions that can lead to the formation of new bonds and functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-(propan-2-ylidene)cyclopropane is unique due to its specific substituents, which impart distinct chemical and physical properties.

Properties

CAS No.

61558-33-6

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

1-ethyl-2-propan-2-ylidenecyclopropane

InChI

InChI=1S/C8H14/c1-4-7-5-8(7)6(2)3/h7H,4-5H2,1-3H3

InChI Key

IKXUNIYKJZZLBT-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1=C(C)C

Origin of Product

United States

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